molecular formula C25H33N5O3S B11158936 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11158936
M. Wt: 483.6 g/mol
InChI Key: NBDVALMUODDUHX-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the thiadiazole and piperidine rings. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents for these reactions include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers may explore its potential as a therapeutic agent, investigating its effects on various biological pathways and its efficacy in treating diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds may include:

These comparisons highlight the distinctiveness of this compound and its potential for various scientific applications.

Properties

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H33N5O3S/c1-4-5-17(3)23-27-28-25(34-23)26-22(32)18-10-12-29(13-11-18)24(33)19-14-21(31)30(15-19)20-8-6-16(2)7-9-20/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,26,28,32)

InChI Key

NBDVALMUODDUHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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